Atenolol EP impurity E

Description

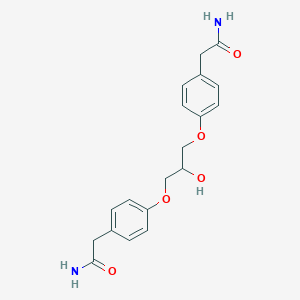

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c20-18(23)9-13-1-5-16(6-2-13)25-11-15(22)12-26-17-7-3-14(4-8-17)10-19(21)24/h1-8,15,22H,9-12H2,(H2,20,23)(H2,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTRBVLDVHIXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)OCC(COC2=CC=C(C=C2)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624504 | |

| Record name | 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141650-31-9 | |

| Record name | 2,2-((2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene))diacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141650319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY-4,1-PHENYLENE))DIACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WIH2M2NY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Atenolol EP Impurity E: Structure, Formation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Atenolol, a widely prescribed β-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases such as hypertension and angina pectoris.[1] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) like atenolol are intrinsically linked to its purity. Regulatory bodies, including the European Pharmacopoeia (EP), mandate stringent control over impurities that may arise during the synthesis or storage of the drug substance. These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the formation and characterization of these related substances is paramount for drug development professionals. This guide provides a comprehensive technical overview of a key process-related impurity, Atenolol EP Impurity E, also known as Atenolol USP Related Compound E.

Part 1: Core Chemical and Physical Properties of this compound

This compound is a dimeric impurity formed during the synthesis of Atenolol. Its presence is an indicator of a specific side reaction, and its levels are strictly controlled by pharmacopeial monographs.

Chemical Structure and Identification

-

IUPAC Name: 2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide[2][3][4][5][6][7]

-

Synonyms: Atenolol USP Related Compound E, Atenolol Bis Ether[2][4]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₂N₂O₅ | [2][3][4][6] |

| Molecular Weight | 358.39 g/mol | [3][6] |

| Appearance | Off-White Solid | [3] |

| Solubility | Soluble in Methanol and DMSO | [3] |

| Storage Conditions | 2-8 °C | [3][6] |

Part 2: Formation and Synthesis of this compound

Understanding the formation pathway of an impurity is crucial for its control. This compound is a process-related impurity, meaning it is formed during the synthesis of the Atenolol API.

Mechanism of Formation

The synthesis of Atenolol typically involves the reaction of 2-(4-hydroxyphenyl)acetamide (Atenolol Impurity A) with epichlorohydrin in the presence of a base.[8] The formation of Impurity E is a result of a secondary etherification reaction. The proposed mechanism is as follows:

-

Epoxide Formation: One molecule of 2-(4-hydroxyphenyl)acetamide reacts with epichlorohydrin to form the intermediate, 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (Atenolol Impurity C).[8]

-

Nucleophilic Attack: A second molecule of 2-(4-hydroxyphenyl)acetamide, in its phenoxide form, acts as a nucleophile and attacks the epoxide ring of the intermediate formed in the first step.

-

Dimerization: This nucleophilic attack results in the opening of the epoxide ring and the formation of the bis-ether linkage, yielding this compound.

The following diagram illustrates the synthetic pathway leading to the formation of this compound.

Caption: Synthetic pathway of this compound formation.

Factors such as the stoichiometry of reactants, reaction temperature, and the nature of the base can influence the yield of this impurity.

Part 3: Analytical Characterization and Control

Accurate and robust analytical methods are essential for the detection and quantification of this compound to ensure the quality of the Atenolol drug substance. The European Pharmacopoeia provides a standardized method for the analysis of related substances in Atenolol.

High-Performance Liquid Chromatography (HPLC) Method (as per European Pharmacopoeia)

The European Pharmacopoeia monograph for Atenolol (0703) outlines a reversed-phase HPLC method for the determination of related substances, including Impurity E.[2][9]

Experimental Protocol:

-

Mobile Phase Preparation: Dissolve 1.0 g of sodium octanesulfonate and 0.4 g of tetrabutylammonium hydrogen sulfate in a mixture of 20 volumes of tetrahydrofuran, 180 volumes of methanol, and 800 volumes of a 3.4 g/L solution of potassium dihydrogen phosphate. Adjust the pH to 3.0 with phosphoric acid.[2]

-

Chromatographic System:

-

System Suitability: The system suitability is verified using a reference solution of Atenolol for column validation, which contains a mixture of Atenolol and its specified impurities. The resolution between critical pairs of impurities is a key performance indicator.

-

Sample Preparation:

-

Test Solution: Dissolve 50.0 mg of the substance to be examined in the mobile phase and dilute to 25.0 mL.

-

Reference Solution (for quantification of impurities): Dilute 0.5 mL of the test solution to 100.0 mL with the mobile phase.

-

The retention time for Impurity E under these or similar conditions has been reported to be approximately 2.0 minutes, though this can vary between systems.[4]

Spectrometric Characterization

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation and confirmation of impurities.

Mass Spectrometry (MS):

-

LC-MS/MS is a highly sensitive and specific technique for identifying and characterizing impurities.

-

For this compound, the protonated molecular ion [M+H]⁺ would be observed at m/z 359.16.[10]

-

Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the loss of the acetamide groups and cleavage of the ether linkages, providing confirmation of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule.

-

The ¹H NMR spectrum of this compound would be expected to show distinct signals for:

-

Aromatic protons on the two phenyl rings.

-

Methylene protons of the acetamide groups.

-

Protons of the 2-hydroxypropane-1,3-diyl linker.

-

-

While specific chemical shift data is proprietary to reference standard suppliers, the integration and splitting patterns of these signals would be consistent with the proposed structure.[11]

Conclusion: A Framework for Control

A comprehensive understanding of this compound, from its chemical properties and mechanism of formation to its analytical characterization, is fundamental for ensuring the quality and safety of Atenolol drug products. The information presented in this guide provides a robust framework for researchers, scientists, and drug development professionals to effectively control this impurity. By implementing the detailed analytical methodologies outlined in the European Pharmacopoeia and leveraging advanced spectrometric techniques for structural confirmation, manufacturers can ensure that their Atenolol API meets the stringent purity requirements set by regulatory authorities, ultimately safeguarding patient health.

References

-

Phenomenex. (2020). Atenolol Ph. Eur. Monograph Application Note. Retrieved from [Link]

-

SynZeal. (n.d.). This compound | 141650-31-9. Retrieved from [Link]

-

Allmpus. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Atenolol. Retrieved from [Link]

- Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382.

-

ResearchGate. (n.d.). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Retrieved from [Link]

- Munjewar, R. R., et al. (2010). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2(6), 244-251.

-

Scribd. (n.d.). Atenolol. Retrieved from [Link]

- Pai, N. R., & Patil, S. S. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry, 6(2), 117-121.

-

U.S. Pharmacopeia. (2011). Atenolol. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathways for molecular ions of atenolol( A) and bevantolol( B). Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). This compound | CAS No- 141650-31-9. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Atenolol - Impurity E. Retrieved from [Link]

-

EDQM. (2021). INFORMATION LEAFLET Ph. Eur. Reference Standard ATENOLOL FOR SYSTEM SUITABILITY CRS batch 3. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Retrieved from [Link]

-

PubChem. (n.d.). Atenolol. Retrieved from [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. uspbpep.com [uspbpep.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. scribd.com [scribd.com]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. faa.gov [faa.gov]

- 9. Atenolol Ph. Eur. Monograph Application Note | Phenomenex [phenomenex.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Aducanumab for Neuroscientists and Drug Development Professionals

This guide provides a comprehensive technical overview of aducanumab (Aduhelm™), a human monoclonal antibody developed for the treatment of Alzheimer's disease (AD). We will delve into the foundational science, mechanism of action, pivotal clinical trial data, and the controversies that have defined its journey. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this landmark therapeutic.

Part 1: The Scientific Rationale - The Amyloid Cascade Hypothesis

The development of aducanumab is rooted in the amyloid cascade hypothesis , a theory that has dominated Alzheimer's research for decades.[1][2] This hypothesis posits that the initiating pathological event in Alzheimer's disease is the abnormal processing of the amyloid precursor protein (APP).[1][3] Cleavage of APP by beta-secretase and gamma-secretase enzymes results in the production of amyloid-beta (Aβ) peptides.[4] These peptides, particularly Aβ42, are prone to misfolding and aggregation, first into soluble oligomers and then into the insoluble amyloid plaques that are a hallmark of the AD brain.[4] These aggregates are believed to trigger a downstream cascade of events, including tau protein hyperphosphorylation, synaptic dysfunction, and neuroinflammation, ultimately leading to widespread neuronal death and cognitive decline.[5]

While influential, the hypothesis remains a subject of debate, as the correlation between plaque burden and cognitive impairment is not always direct, and numerous anti-amyloid therapies have failed in clinical trials.[1][5] Some researchers now propose that Aβ may have a protective role, for instance, as an antimicrobial peptide, and that its accumulation is a consequence rather than a cause of the disease.[5][6]

Caption: The Amyloid Cascade Hypothesis pathway in Alzheimer's disease.

Part 2: Aducanumab's Mechanism of Action

Aducanumab is a recombinant human immunoglobulin G1 (IgG1) monoclonal antibody designed to selectively target aggregated forms of Aβ.[7][8][9] Its key mechanistic feature is its high affinity for both soluble Aβ oligomers and the insoluble fibrils that constitute amyloid plaques, while showing minimal binding to Aβ monomers.[10] This selectivity is crucial, as it is the aggregated forms of Aβ that are considered most neurotoxic.[4] The antibody binds to an epitope within the N-terminus of the Aβ peptide, specifically amino acids 3-7.[7]

The proposed mechanism for plaque clearance involves the antibody binding to plaques and engaging the brain's resident immune cells, the microglia. The Fc region of the aducanumab antibody is recognized by Fc receptors on the surface of microglia, triggering a process of microglia-mediated phagocytosis, effectively clearing the plaques from the brain parenchyma.[11]

Caption: Proposed mechanism of action for aducanumab-mediated Aβ plaque clearance.

Part 3: The Pivotal Clinical Trials: A Story of Contradiction

The clinical development of aducanumab centered on two identical Phase 3, randomized, double-blind, placebo-controlled studies: EMERGE (NCT02484547) and ENGAGE (NCT02477800).[9][12] These global trials enrolled patients with early Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology.[9] In March 2019, both trials were halted based on a futility analysis that suggested they were unlikely to meet their primary endpoint.[11][13]

However, in a surprising reversal, the manufacturer, Biogen, later announced that a re-analysis of a larger dataset from the EMERGE trial showed a statistically significant slowing of cognitive and functional decline in patients on the high dose of aducanumab.[9][12][14] The ENGAGE trial, however, did not meet its primary endpoint.[7][9] This discrepancy became a central point of the controversy surrounding the drug.

Summary of High-Dose Aducanumab vs. Placebo at 78 Weeks

| Clinical Endpoint | Trial | Result | Statistical Significance (P-value) |

| Primary: CDR-SB (Clinical Dementia Rating-Sum of Boxes) | EMERGE | -22% change from baseline vs. placebo | P = 0.012 [9] |

| ENGAGE | +2% change from baseline vs. placebo | P = 0.833[9] | |

| Secondary: ADAS-Cog 13 (Alzheimer's Disease Assessment Scale-Cognitive Subscale) | EMERGE | -27% improvement vs. placebo | P = 0.01[12] |

| ENGAGE | -1% improvement vs. placebo | Not Significant | |

| Secondary: ADCS-ADL-MCI (AD Cooperative Study-Activities of Daily Living) | EMERGE | -40% improvement vs. placebo | P < 0.001 [12] |

| ENGAGE | -2% improvement vs. placebo | Not Significant | |

| Secondary: MMSE (Mini-Mental State Examination) | EMERGE | -18% improvement vs. placebo | P = 0.05[12] |

| ENGAGE | +3% improvement vs. placebo | Not Significant |

Biomarker substudies from both trials consistently showed that aducanumab produced a dose- and time-dependent reduction in brain amyloid plaques as measured by PET imaging.[9][10]

Experimental Protocol: Clinical Dementia Rating-Sum of Boxes (CDR-SB) Assessment

The CDR-SB is a key primary outcome measure in AD clinical trials, designed to characterize the severity of dementia.

-

Objective: To assess cognitive and functional performance in six domains: Memory, Orientation, Judgment & Problem Solving, Community Affairs, Home & Hobbies, and Personal Care.

-

Procedure: A trained clinician conducts a semi-structured interview with both the patient and a reliable informant or study partner.

-

Scoring: Each of the six domains is rated on a 5-point scale:

-

0 = No impairment

-

0.5 = Questionable or very mild impairment

-

1 = Mild impairment

-

2 = Moderate impairment

-

3 = Severe impairment

-

-

Calculation: The "Sum of Boxes" (SB) is calculated by adding the scores from all six domains, resulting in a total score ranging from 0 to 18. A higher score indicates greater impairment.

-

Interpretation: In a clinical trial context, a therapeutic agent is considered effective if the treated group shows a statistically significant smaller increase in the CDR-SB score from baseline compared to the placebo group over time.

Part 4: The Regulatory Saga and Discontinuation

Despite the conflicting Phase 3 results and a strong recommendation against approval from its own advisory committee, the U.S. Food and Drug Administration (FDA) granted aducanumab accelerated approval in June 2021.[7][14][15] This decision was highly controversial and led to the resignation of three committee members.[7][16]

The approval was not based on clear clinical benefit, but on the surrogate endpoint of amyloid plaque reduction, which the FDA deemed "reasonably likely to predict a clinical benefit to patients."[17][18] As a condition of the accelerated approval, the FDA required Biogen to conduct a post-marketing confirmatory trial to verify the drug's clinical benefit.[17] However, facing challenges with reimbursement and limited clinical uptake, Biogen ultimately announced it was discontinuing the drug in early 2024 to reprioritize resources.[19]

Part 5: A Guide for the Researcher: Administration and Safety

Dosing and Administration Protocol

Aducanumab is administered as an intravenous (IV) infusion over approximately one hour, every four weeks.[8][20][21] A specific titration schedule is required to reach the target maintenance dose of 10 mg/kg, intended to mitigate side effects.[20][22]

-

Infusions 1 & 2: 1 mg/kg

-

Infusions 3 & 4: 3 mg/kg

-

Infusions 5 & 6: 6 mg/kg

Safety Profile: Amyloid-Related Imaging Abnormalities (ARIA)

The most significant and common adverse event associated with aducanumab is Amyloid-Related Imaging Abnormalities (ARIA) .[11] These are radiological findings detected by MRI and are classified into two types:

-

ARIA-E: Represents vasogenic edema or sulcal effusions, often seen as brain swelling.[20]

-

ARIA-H: Involves microhemorrhages and superficial siderosis.[24]

In the pooled high-dose groups of the EMERGE and ENGAGE trials, ARIA-E occurred in 35% of aducanumab-treated patients compared to 3% in the placebo group.[24] While most cases (74%) were asymptomatic and resolved over time, some patients experienced symptoms such as headache, confusion, dizziness, and nausea.[22][25] The risk of ARIA is notably higher in individuals who are carriers of the Apolipoprotein E ε4 (APOE4) allele.[22]

MRI Monitoring Protocol for ARIA

Strict MRI monitoring is essential for any research or clinical protocol involving aducanumab.

-

Baseline MRI: Obtain a brain MRI within one year prior to initiating treatment to assess for any pre-existing conditions.[8][24]

-

Pre-Infusion MRIs: Conduct routine monitoring MRIs prior to the 7th infusion (the first 10 mg/kg dose) and the 12th infusion.[8][24]

-

Symptomatic Monitoring: If a patient reports symptoms suggestive of ARIA (e.g., headache, confusion, visual changes), an immediate MRI should be performed.

-

Management:

Caption: Clinical workflow for MRI monitoring and management of ARIA.

Part 6: Future Directions and Lessons Learned

The story of aducanumab offers critical lessons for the field. Its approval reignited investment in Alzheimer's research and validated that a biological effect on the brain—amyloid clearance—was achievable.[26] However, it also highlighted the profound challenges in translating biomarker changes into meaningful clinical benefits.[27]

Future research must grapple with several key questions:

-

The Surrogate Endpoint: Is Aβ reduction a valid surrogate for clinical efficacy? The aducanumab data suggests the relationship is complex and not straightforward.[27]

-

Combination Therapies: Given the multifaceted nature of Alzheimer's pathology, will effective treatment require combination therapies that target not only amyloid but also tau, neuroinflammation, and other pathways?[26]

-

Early Intervention: Is there a therapeutic window, perhaps even in preclinical stages, where anti-amyloid therapies could be more effective?[28]

The approval of subsequent anti-amyloid antibodies with more consistent clinical data, such as lecanemab and donanemab, suggests that targeting Aβ can indeed modify the disease course, but the experience with aducanumab will forever serve as a pivotal and cautionary tale in the quest to conquer Alzheimer's disease.[29]

References

-

Wikipedia. (n.d.). Aducanumab. Retrieved January 22, 2026, from [Link]

-

NeurologyLive. (2019, December 5). Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer's Disease Presented. Retrieved January 22, 2026, from [Link]

-

U.S. Food and Drug Administration. (2021, July 8). Aducanumab (marketed as Aduhelm) Information. Retrieved January 22, 2026, from [Link]

-

Ali, F., & Tampi, R. R. (2022). Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer's Disease: A Comprehensive Review. Cureus, 14(1), e21419. Retrieved January 22, 2026, from [Link]

-

Cummings, J., Aisen, P., Apostolova, L. G., Atri, A., Salloway, S., & Weiner, M. (2021). Aducanumab: Appropriate Use Recommendations Update. The Journal of Prevention of Alzheimer's Disease, 8(4), 398–410. Retrieved January 22, 2026, from [Link]

-

Frontiers in Aging Neuroscience. (2025, November 24). The amyloid-beta wave hypothesis of Alzheimer's disease. Retrieved January 22, 2026, from [Link]

-

Mayo Clinic News Network. (2021, June 7). FDA approves aducanumab to treat Alzheimer's disease. Retrieved January 22, 2026, from [Link]

-

RxList. (n.d.). Aducanumab: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved January 22, 2026, from [Link]

-

Natural Eye Care. (n.d.). Aducanumab's Serious Side Effects. Retrieved January 22, 2026, from [Link]

-

Practical Neurology. (n.d.). Practical Considerations in the Administration of Aducanumab for the Neurologist. Retrieved January 22, 2026, from [Link]

-

Oxford Academic (Brain). (n.d.). amyloid cascade hypothesis: an updated critical review. Retrieved January 22, 2026, from [Link]

-

ALZinfo.org. (2019, July 2). Drug Companies Halt Trials of Aducanumab for Alzheimer's Disease. Retrieved January 22, 2026, from [Link]

-

MedicineNet. (n.d.). Aducanumab: Alzheimer's Uses, Side Effects, Dosage. Retrieved January 22, 2026, from [Link]

-

VJNeurology. (n.d.). Amyloid-β in Alzheimer's disease: pathogenic or protective?. Retrieved January 22, 2026, from [Link]

-

Simple and Practical Mental Health. (n.d.). Aducanumab (Aduhelm™): Basic information. Retrieved January 22, 2026, from [Link]

-

Journal of Alzheimer's Disease. (2023, July 9). The Amyloid Hypothesis: The Greatest Invention or the Biggest Blunder in Biomedical Science Ever?. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Amyloid beta. Retrieved January 22, 2026, from [Link]

-

RAPS. (2021, June 7). FDA approves aducanumab for use in Alzheimer's disease. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, February 26). Aducanumab - StatPearls - NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

-

Alzheimer's Association. (n.d.). Aducanumab Discontinued as Alzheimer's Treatment. Retrieved January 22, 2026, from [Link]

-

PubMed. (n.d.). Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism of action of Aducanumab. Retrieved January 22, 2026, from [Link]

-

Alzheimer's Society. (n.d.). What is Aducanumab and what could this dementia drug mean for people with Alzheimer's disease?. Retrieved January 22, 2026, from [Link]

-

The College of Family Physicians of Canada. (n.d.). Challenges with new treatments for Alzheimer disease: Accelerated approval of aducanumab in the United States raises questions. Retrieved January 22, 2026, from [Link]

-

Science News. (2021, June 7). FDA has approved a new Alzheimer's drug despite mixed trial results. Retrieved January 22, 2026, from [Link]

-

ClinicalTrials.gov. (n.d.). 221AD302 Phase 3 Study of Aducanumab (BIIB037) in Early Alzheimer's Disease (EMERGE). Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2021, July 22). How Will Aducanumab Approval Impact AD Research?. Retrieved January 22, 2026, from [Link]

-

Fisher Center for Alzheimer's Research Foundation. (2020, December 10). New Drug, Aducanumab, Fails to Advance in Expert Review. Retrieved January 22, 2026, from [Link]

-

Pharmacy Times. (2021, July 20). An Explanation of the Controversies Surrounding Aducanumab. Retrieved January 22, 2026, from [Link]

-

Blakeford. (2021, August 25). About Aducanumab, the Controversial Drug Bringing Hope for Alzheimer's Disease. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). FDA-Approved Passive Immunization Treatments Against Aβ in Alzheimer’s Disease: Where Are We Now?. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Lessons Learned from Approval of Aducanumab for Alzheimer's Disease. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). How Will Aducanumab Approval Impact AD Research?. Retrieved January 22, 2026, from [Link]

-

Fierce Biotech. (2019, April 24). Biogen cans plan to test aducanumab in Alzheimer's prevention. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2021, October 4). Aducanumab: evidence from clinical trial data and controversies. Retrieved January 22, 2026, from [Link]

-

UAMS Arkansas Geriatric Education Collaborative. (2022, January 14). Taking a Deeper Look at Aducanumab. Retrieved January 22, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. What is Aducanumab and what could this dementia drug mean for people with Alzheimer's disease? | Alzheimer's Society [alzheimers.org.uk]

- 3. j-alz.com [j-alz.com]

- 4. Amyloid beta - Wikipedia [en.wikipedia.org]

- 5. Frontiers | The amyloid-beta wave hypothesis of Alzheimer’s disease [frontiersin.org]

- 6. vjneurology.com [vjneurology.com]

- 7. Aducanumab - Wikipedia [en.wikipedia.org]

- 8. simpleandpractical.com [simpleandpractical.com]

- 9. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Challenges with new treatments for Alzheimer disease: Accelerated approval of aducanumab in the United States raises questions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]

- 13. alzinfo.org [alzinfo.org]

- 14. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]

- 15. FDA approves aducanumab for use in Alzheimerâs disease | RAPS [raps.org]

- 16. americanbrainfoundation.org [americanbrainfoundation.org]

- 17. fda.gov [fda.gov]

- 18. Lessons Learned from Approval of Aducanumab for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. alz.org [alz.org]

- 20. Aducanumab: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 21. neurology.org [neurology.org]

- 22. Aducanumab: Appropriate Use Recommendations Update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Aducanumab: Alzheimer's Uses, Side Effects, Dosage [medicinenet.com]

- 24. agec.uams.edu [agec.uams.edu]

- 25. sciencenews.org [sciencenews.org]

- 26. How Will Aducanumab Approval Impact AD Research? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Aducanumab: evidence from clinical trial data and controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. alzinfo.org [alzinfo.org]

- 29. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Formation Mechanism of Atenolol Bis Ether Impurity

Introduction

Atenolol, a widely prescribed β-adrenergic blocker, is a cornerstone in the management of cardiovascular diseases.[1][2] Its synthesis, while well-established, is not without its challenges, particularly concerning the formation of process-related impurities. Among these, the Atenolol bis ether impurity, chemically identified as 2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide and designated as Impurity E in the European Pharmacopoeia, is of significant interest due to its potential impact on the quality and safety of the final drug product.[3][4][5] This technical guide provides a comprehensive exploration of the formation mechanism of this dimeric impurity, offering insights into the underlying chemical principles, influencing factors, and analytical strategies for its control.

The Genesis of a Dimeric Impurity: Unraveling the Formation Mechanism

The formation of the Atenolol bis ether impurity is a direct consequence of a secondary etherification reaction occurring during the synthesis of Atenolol.[6] The primary synthetic route to Atenolol involves the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin in the presence of a base.[7] This initial reaction is intended to form the key intermediate, 2-[4-(2,3-epoxypropoxy)phenyl]acetamide (Atenolol Impurity C).[6]

However, under certain process conditions, the reaction does not stop at this desired intermediate. Instead, the highly reactive epoxide ring of the intermediate becomes susceptible to nucleophilic attack by a second molecule of the deprotonated 2-(4-hydroxyphenyl)acetamide.[6] This secondary reaction results in the formation of the characteristic bis-ether linkage, yielding the dimeric impurity.

The proposed mechanism can be delineated into the following key steps:

-

Deprotonation: A base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide, forming a more nucleophilic phenoxide ion.[6]

-

Primary Etherification: The phenoxide ion attacks the electrophilic carbon of epichlorohydrin, leading to the formation of the glycidyl ether intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.[6]

-

Secondary Etherification (Impurity Formation): A second molecule of the 2-(4-hydroxyphenyl)acetamide phenoxide ion acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring of the glycidyl ether intermediate. This ring-opening reaction forms the stable bis-ether linkage, resulting in the Atenolol bis ether impurity.[6]

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic pathway of Atenolol and the competing reaction leading to the formation of the bis ether impurity.

Caption: Formation pathway of Atenolol and the competing side reaction leading to the bis ether impurity.

Factors Influencing the Formation of Atenolol Bis Ether Impurity

The propensity for the formation of the bis ether impurity is not stochastic; rather, it is highly dependent on the specific reaction conditions employed during the synthesis of Atenolol.[6] A thorough understanding of these factors is paramount for the development of a robust and well-controlled manufacturing process.

| Reaction Parameter | Condition Favoring Impurity Formation | Causality and Rationale |

| Stoichiometry of Reactants | Excess of 2-(4-hydroxyphenyl)acetamide relative to epichlorohydrin.[6] | A higher concentration of the nucleophilic phenoxide ion increases the statistical probability of a secondary attack on the glycidyl ether intermediate, driving the equilibrium towards the formation of the dimeric impurity. |

| Base Concentration | Stoichiometric or excess amounts of base (e.g., NaOH). | Elevated base concentrations lead to a higher population of the deprotonated and highly reactive phenoxide ion, thereby accelerating the rate of the secondary etherification reaction. |

| Reaction Temperature | Higher temperatures.[6] | Increased thermal energy can overcome the activation energy barrier for the side reaction, leading to an accelerated rate of bis ether impurity formation. |

| Reaction Time | Prolonged reaction times. | Extended exposure of the glycidyl ether intermediate to the reaction conditions, particularly in the presence of excess starting material and base, provides more opportunity for the secondary etherification to occur. |

Experimental Protocol: Forced Degradation Study for Atenolol Bis Ether Impurity Generation and Analysis

To proactively identify and quantify the Atenolol bis ether impurity, a forced degradation study can be invaluable. The following protocol outlines a systematic approach to intentionally generate the impurity and subsequently analyze it using High-Performance Liquid Chromatography (HPLC).

Objective:

To generate and quantify the Atenolol bis ether impurity through forced degradation of Atenolol under conditions that mimic the synthetic side reaction.

Materials and Reagents:

-

Atenolol reference standard

-

Atenolol bis ether impurity reference standard

-

2-(4-hydroxyphenyl)acetamide

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Isopropylamine

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (or other suitable buffer salts)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (for pH adjustment)

Methodology:

Part 1: Generation of Atenolol Bis Ether Impurity (Forced Degradation)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-(4-hydroxyphenyl)acetamide (2 equivalents) in a suitable solvent (e.g., a mixture of water and a polar organic solvent).

-

Base Addition: Add a stoichiometric excess of sodium hydroxide solution to the flask and stir until the starting material is fully deprotonated.

-

Epichlorohydrin Addition: Slowly add epichlorohydrin (1 equivalent) to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

-

Reaction Monitoring: Allow the reaction to proceed for an extended period (e.g., 24-48 hours) at an elevated temperature (e.g., 50-60 °C) to favor the formation of the bis ether impurity. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.

-

Work-up: After the desired level of impurity formation is achieved, cool the reaction mixture and neutralize it with a suitable acid. Extract the products with an appropriate organic solvent.

-

Isolation (Optional): For the preparation of a pure reference standard, the bis ether impurity can be isolated from the reaction mixture using column chromatography.

Part 2: HPLC Analysis

-

Chromatographic System:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which could be a gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the separation of Atenolol and its impurities.

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of the Atenolol bis ether impurity reference standard in a suitable diluent (e.g., mobile phase).

-

Sample Solution: Dilute an aliquot of the final reaction mixture from the forced degradation study with the mobile phase to an appropriate concentration.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection Wavelength: Monitor at the UV absorbance maximum of Atenolol and the bis ether impurity (e.g., 226 nm or 275 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to Atenolol and the bis ether impurity by comparing their retention times with those of the reference standards.

-

Quantify the amount of the bis ether impurity in the sample using the peak area and the calibration curve generated from the standard solutions.

-

Workflow for Forced Degradation and Analysis

Caption: A streamlined workflow for the forced degradation and subsequent HPLC analysis of the Atenolol bis ether impurity.

Conclusion and Recommendations

The formation of the Atenenol bis ether impurity is a well-understood phenomenon rooted in the fundamental principles of organic chemistry. By carefully controlling key process parameters such as the stoichiometry of reactants, base concentration, and reaction temperature, the formation of this impurity can be effectively minimized. The implementation of robust analytical methods, such as the HPLC protocol detailed in this guide, is essential for the routine monitoring and control of this impurity, ensuring the consistent quality and safety of Atenolol drug products. For researchers and drug development professionals, a proactive approach that integrates mechanistic understanding with rigorous analytical characterization will pave the way for the development of highly efficient and well-controlled manufacturing processes.

References

-

SynZeal. Atenolol EP Impurity E | 141650-31-9. [Link]

-

Pharmaffiliates. Atenolol-impurities. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of Atenolol Impurities. 2012, 4(1):375-382. [Link]

-

HELIX Chromatography. HPLC Analysis of Atenolol and Related Impurities on Core-Shell Mixed-Mode Coresep 100 Column. [Link]

-

Agilent. Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. [Link]

-

Scholars Research Library. RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2010, 2(6): 244-251. [Link]

-

Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Atenolol in Pharmaceutical Preparations. [Link]

-

MDPI. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Molecules 2024, 29(12), 2869. [Link]

-

ResearchGate. Forced degradation testing and assessment of specificity of analytical method for drug content of atenolol tablets. [Link]

-

International Journal of Pharmaceutical Sciences and Research. METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL USING TWO HPLC SYSTEMS. 2017; 8(6): 2706-2711. [Link]

-

Veeprho. Atenolol Bis Ether Impurity | CAS 141650-31-9. [Link]

-

PMC. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules. 2020 Jan; 25(2): 374. [Link]

-

RSC Publishing. Mechanisms for degradation and transformation of β-blocker atenolol via electrocoagulation, electro-Fenton, and electro-Fenton-like processes. [Link]

-

PubMed. Sonochemical degradation of a pharmaceutical waste, atenolol, in aqueous medium. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Vol. 6 | No.2 | 117-121| April-June | 2013. [Link]

-

Allmpus. This compound. [Link]

-

Slideshare. atenolol. [Link]

- Google Patents. Method for preparing (S)

- Google Patents.

- Google Patents. Improved method for synthesis of beta-blocker.

-

ResearchGate. (PDF) Investigating the biological degradation of the drug β-blocker atenolol from wastewater using the SBR. [Link]

-

Repository of UKIM. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. [Link]

-

IJPSM. ANALYTICAL METHOD VALIDATION OF RP-HPLC FOR THE ESTIMATION OF ATENOLOL AND AMLODIPINE BESYLATE IN BULK AND TABLET DOSAGE FORMS. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. [Link]

-

ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents [mdpi.com]

- 3. This compound | 141650-31-9 | SynZeal [synzeal.com]

- 4. This compound | 141650-31-9 | Benchchem [benchchem.com]

- 5. Sonochemical degradation of a pharmaceutical waste, atenolol, in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

An In-Depth Technical Guide to Atenolol EP Impurity E (CAS Number: 141650-31-9)

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Atenolol EP Impurity E, a specified impurity in the European Pharmacopoeia monograph for the widely prescribed beta-blocker, Atenolol. This document delves into the chemical identity, potential pathways of formation, analytical methodologies for detection and quantification, and the regulatory context surrounding this impurity. With a focus on scientific integrity and practical application, this guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of Atenolol.

Introduction: The Critical Role of Impurity Profiling in Pharmaceuticals

Atenolol is a cardioselective beta-1 adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and other cardiovascular disorders. As with any active pharmaceutical ingredient (API), the purity of Atenolol is paramount to its safety and efficacy. Pharmaceutical impurities are unwanted chemicals that can arise during the synthesis, purification, and storage of the API or the finished drug product. These impurities, even at trace levels, can potentially impact the drug's quality, safety, and efficacy. Therefore, stringent control and monitoring of impurities are mandated by regulatory authorities worldwide.

This compound is a specified impurity in the European Pharmacopoeia, signifying its importance in the quality control of Atenolol. A thorough understanding of this impurity is essential for developing robust manufacturing processes and analytical methods to ensure that Atenolol meets the required quality standards.

Physicochemical Properties and Structure of this compound

This compound is a dimeric substance that is structurally related to Atenolol. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide | [1][2][3] |

| Synonyms | Atenolol USP Related Compound E; Atenolol Bis Ether | [1][3] |

| CAS Number | 141650-31-9 | [2][4] |

| Molecular Formula | C₁₉H₂₂N₂O₅ | [1][4] |

| Molecular Weight | 358.39 g/mol | [1] |

| Appearance | White or almost white powder | [5] |

The structure of this compound, as depicted below, reveals that it is formed from two molecules of a precursor to Atenolol linked by a 2-hydroxypropane-1,3-diyl diether bridge.

Caption: Chemical Structure of this compound.

Formation Pathways of this compound

The presence of this compound can be attributed to two primary sources: as a process-related impurity arising from the synthesis of Atenolol and potentially as a degradation product.

Synthesis-Related Formation

The synthesis of Atenolol typically involves the reaction of 4-hydroxyphenylacetamide with epichlorohydrin, followed by the reaction with isopropylamine.[6] this compound is likely formed as a byproduct during the initial etherification step. Under certain reaction conditions, one molecule of a glycerol-derived linking agent can react with two molecules of 4-hydroxyphenylacetamide, leading to the formation of this dimeric impurity.[7]

The proposed mechanism involves the reaction of the phenoxide ion of 4-hydroxyphenylacetamide with both epoxide functionalities of a glycerol-derived diepoxide or a related reactive intermediate. The diagram below illustrates a plausible synthetic pathway.

Caption: Plausible synthetic pathway for this compound.

Degradation-Related Formation

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8] While several studies have investigated the degradation of Atenolol under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress, the explicit identification and quantification of this compound as a degradant is not extensively reported in the available literature.[8][9][10][11][12]

Some degradation pathways of Atenolol involve modifications of the side chain or the aromatic ring. While dimerization is a known degradation mechanism for some pharmaceutical compounds, further studies are required to definitively establish the conditions under which Atenolol might degrade to form Impurity E.[13]

Analytical Methodologies for Control of this compound

The control of this compound relies on the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Atenolol and its related substances.

High-Performance Liquid Chromatography (HPLC)

A suitable stability-indicating HPLC method should be able to separate this compound from the API and other potential impurities. The European Pharmacopoeia monograph for Atenolol specifies a liquid chromatography method for the determination of related substances.[5]

Illustrative HPLC Method:

The following is a representative HPLC method synthesized from published literature for the analysis of Atenolol and its impurities.[14] Method validation according to ICH guidelines is essential before implementation.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition and pH should be optimized for optimal separation. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 226 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Sample Preparation:

A stock solution of the Atenolol sample is prepared in a suitable diluent (e.g., mobile phase) and then diluted to an appropriate concentration for analysis.

Method Validation:

The analytical method must be validated to demonstrate its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

The definitive identification and structural elucidation of this compound require the use of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the accurate mass of the impurity, which helps in confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, providing valuable structural information.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of organic molecules.[17][18] The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed map of its structure. While publicly available, fully assigned spectra for Impurity E are scarce, reference standards from commercial suppliers are typically accompanied by such characterization data.

Regulatory Framework and Acceptance Criteria

The control of impurities in pharmaceutical substances is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).

European Pharmacopoeia (EP) Monograph for Atenolol

The European Pharmacopoeia monograph for Atenolol (0703) provides the official test for related substances, including the acceptance criteria for specified and unspecified impurities.[5][19] this compound is listed as a specified impurity. The limits for impurities are established based on toxicological data and are expressed as a percentage of the API.

Acceptance Criteria (as per a representative pharmacopeia):

| Impurity | Limit |

| This compound | Not more than 0.15% |

| Any other unspecified impurity | Not more than 0.10% |

| Total impurities | Not more than 0.5% |

Note: The exact limits should always be referred from the current version of the European Pharmacopoeia.

Risk Assessment and Control Strategy

A comprehensive risk assessment is essential to identify and mitigate the factors that can lead to the formation of this compound.

Control Strategy:

-

Process Optimization: The synthesis of Atenolol should be carefully optimized to minimize the formation of Impurity E. This may involve controlling the stoichiometry of reactants, reaction temperature, and reaction time.

-

Raw Material Control: The quality of starting materials and reagents, particularly 4-hydroxyphenylacetamide and epichlorohydrin, should be strictly controlled.

-

In-process Controls: Implementing in-process controls to monitor the formation of Impurity E can help in taking corrective actions during manufacturing.

-

Purification: Effective purification techniques should be employed to remove Impurity E to a level that complies with the regulatory limits.

-

Stability Studies: Comprehensive stability studies should be conducted to evaluate the potential for Impurity E to form upon storage.

-

Analytical Monitoring: A validated analytical method should be used for the routine monitoring of Impurity E in both the API and the finished drug product.

Conclusion

This compound is a critical quality attribute of Atenolol that requires careful control and monitoring. A thorough understanding of its chemical properties, formation pathways, and analytical methodologies is essential for ensuring the quality, safety, and efficacy of Atenolol-containing drug products. By implementing robust control strategies based on sound scientific principles and regulatory requirements, pharmaceutical manufacturers can consistently produce high-quality Atenolol that meets the stringent standards of the industry. This guide serves as a foundational resource for professionals dedicated to this objective.

References

- Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. (Source: Not explicitly cited in search results, but relevant to the synthesis of beta-blocker impurities)

- and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol” Saurabh Sharad Gore. (2024).

- Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. (2024). Molecules, 29(12), 2896.

- Forced degradation testing and assessment of specificity of analytical method for drug content of atenolol tablets. (2014). Química Nova, 37(7), 1218-1224.

- Photodegradation studies on Atenolol by liquid chromatography. (1999). Journal of Pharmaceutical and Biomedical Analysis, 21(4), 851-857.

- Synthesis of Enantiopure (S)

- Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC.

- Synthesis of Atenolol Impurities. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 375-382.

- Photodegradation studies on Atenolol by liquid chromatography. (1999). Journal of Pharmaceutical and Biomedical Analysis, 21(4), 851-857.

- 1H and 13C NMR characteristics of β-blockers. (2011). Magnetic Resonance in Chemistry, 49(12), 808-814.

- Identification and structural characterization of biodegradation products of atenolol and glibenclamide by liquid chromatography coupled to hybrid quadrupole time-of-flight and quadrupole ion trap mass spectrometry. (2009).

- pms-ATENOLOL Atenolol Tablets, BP 25 mg, 50 mg and 100 mg Product Monograph. (2017). Pharmascience Inc.

-

Atenolol - Impurity E. Pharmaffiliates. [Link]

- (PDF) Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. (2021).

- Atenolol Ph. Eur.

- PHOTOLYTIC DEGRADATION STUDY ON FILM COATED ATENOLOL TABLET AVAILABLE IN MARKET. (2018). International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 103-107.

- SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. (2013). Rasayan Journal of Chemistry, 6(2), 117-121.

- Parallel Reaction Monitoring Mode for Atenolol Quantification in Dried Plasma Spots by Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. (2022). Pharmaceuticals, 15(6), 754.

- Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). (2016). Turkish Journal of Chemistry, 40(2), 193-224.

- Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). (2016). Semantic Scholar.

- USP Monographs:

- Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets. (2013). Journal of Pharmaceutical and Biomedical Analysis, 85, 136-141.

- Significance of Stability Studies on Degradation Product. (2018). Research Journal of Pharmacy and Technology, 11(1), 384-390.

- Sonochemical degradation of a pharmaceutical waste, atenolol, in aqueous medium. (2014). Environmental Science and Pollution Research, 21(10), 6434-6443.

- (PDF) 1H and 13C NMR characteristics of β-blockers. (2011).

- Fragmentation pathways for molecular ions of atenolol( A) and bevantolol( B).

- USP Monographs:

- Mechanisms for degradation and transformation of β-blocker atenolol via electrocoagulation, electro-Fenton, and electro-Fenton-like processes. (2020). RSC Advances, 10(21), 12475-12486.

-

This compound. SynZeal. [Link]

-

This compound. Synchemia. [Link]

- SUPPORTING MATERIALS.

- Improved method for synthesis of beta-blocker.

- Process for making epichlorohydrin resins.

- N,N′-[Oxybis(benzene-4,1-diyl)]diacetamide. (2021).

Sources

- 1. This compound | 141650-31-9 | SynZeal [synzeal.com]

- 2. klivon.com [klivon.com]

- 3. synchemia.com [synchemia.com]

- 4. store.usp.org [store.usp.org]

- 5. scribd.com [scribd.com]

- 6. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Photodegradation studies on Atenolol by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.innovareacademics.in [journals.innovareacademics.in]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. psecommunity.org [psecommunity.org]

- 17. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jmedchem.com [jmedchem.com]

This guide provides a comprehensive framework for evaluating the toxicological profile of Atenolol Related Compound E (ARC-E), a known impurity of the beta-blocker Atenolol. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic, scientifically-grounded approach rooted in regulatory expectations and field-proven methodologies. We will move beyond simple protocol recitation to explore the causal logic behind each experimental choice, ensuring a self-validating and robust toxicological assessment.

Introduction: The Imperative of Impurity Profiling

Atenolol is a widely prescribed beta-1 selective adrenergic antagonist used in the management of hypertension and cardiovascular diseases. The synthesis and storage of any active pharmaceutical ingredient (API) can result in the formation of related substances or impurities.[1] Atenolol Related Compound E (ARC-E) is one such impurity, identified chemically as 2,2'-{[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bis(4,1-phenylene)}diacetamide.[2][3][4]

The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[5] Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), mandate the identification, reporting, and toxicological qualification of impurities exceeding specific thresholds.[6] This guide provides the strategic rationale and detailed methodologies for establishing a comprehensive toxicological profile for ARC-E, ensuring patient safety and regulatory compliance.

Table 1: Chemical Identity of Atenolol Related Compound E

| Parameter | Information | Source(s) |

| Chemical Name | 2,2'-{[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bis(4,1-phenylene)}diacetamide | [2][4] |

| Synonyms | Atenolol USP Related Compound E; Atenolol Bis Ether | [4] |

| CAS Number | 141650-31-9 | [2][3][7] |

| Molecular Formula | C19H22N2O5 | [2][3] |

| Molecular Weight | 358.39 g/mol | [3][7] |

The Regulatory Landscape: A Foundation for Inquiry

The toxicological evaluation of any pharmaceutical impurity is not an arbitrary exercise; it is a structured process dictated by a global regulatory framework. The ICH guidelines Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products are the foundational documents.[8][9] These guidelines establish thresholds for action, which are pivotal in determining the necessary depth of toxicological investigation.

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.[6][9]

-

Identification Threshold: The level at which an impurity's structure must be elucidated. For a maximum daily dose of ≤ 2g/day, this ranges from 0.10% to 0.5%.[6]

-

Qualification Threshold: The level at which an impurity must be toxicologically assessed to justify its presence. If an impurity exceeds this threshold, a comprehensive safety evaluation is required.[6]

A critical subset of impurities are those with the potential for genotoxicity. ICH M7 provides a framework for their assessment, emphasizing a tiered approach starting with computational analysis.[10] For genotoxic impurities, a specific Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake is often applied, representing an acceptable lifetime cancer risk.[11]

The following workflow illustrates the decision-making process dictated by these regulatory guidelines.

Figure 1: ICH Q3A/B Decision Workflow for Impurity Management.

Leveraging the Parent Compound: The Toxicological Profile of Atenolol

Before designing a strategy for ARC-E, it is essential to understand the toxicology of the parent drug, Atenolol. This knowledge provides context, informs potential toxicological endpoints of concern, and serves as a benchmark for interpreting new data.

Atenolol itself is not devoid of toxicological findings. Studies in human peripheral blood lymphocytes have suggested that Atenolol may induce chromosomal aberrations and micronuclei, indicating a potential for genotoxicity.[12][13] Furthermore, developmental toxicity studies in animals and humans have shown effects such as intrauterine growth retardation, though without evidence of structural malformations.[14][15] While these effects are observed at therapeutic doses of the API, they highlight pathways—genotoxicity and developmental toxicity—that warrant careful consideration for any related impurity.

A Tiered Strategy for the Toxicological Evaluation of ARC-E

Given the absence of public-domain toxicological data for ARC-E, a de novo evaluation is necessary. A tiered, data-driven approach, beginning with computational methods and progressing to in vitro and potentially in vivo assays, is the most scientifically sound and resource-efficient strategy.

Tier 1: In Silico (Computational) Toxicology Assessment

Causality: The ICH M7 guideline mandates an initial assessment of mutagenic potential using computational (in silico) Quantitative Structure-Activity Relationship (QSAR) models. This step is critical because a positive signal for mutagenicity places the impurity into a much stricter control category. The goal is to analyze ARC-E's chemical structure for any "structural alerts"—sub-structures known to be associated with mutagenicity.

Methodology:

-

Model Selection: Utilize two complementary QSAR methodologies: one expert rule-based (e.g., Toxtree, Leadscope) and one statistical-based (e.g., CASE Ultra, Derek Nexus).[10] This dual approach provides a more robust prediction.

-

Analysis: The chemical structure of ARC-E (CAS 141650-31-9) is processed by the software to identify structural alerts for bacterial mutagenicity.

-

Expert Review: A trained toxicologist reviews the model outputs. This is crucial to assess the relevance and strength of any alerts and to determine if sufficient data exists to override a computational concern.

-

Classification: Based on the analysis, ARC-E is classified into one of the five ICH M7 classes, which will determine the subsequent actions.

Figure 2: In Silico Assessment Workflow for Genotoxicity.

Tier 2: In Vitro Genotoxicity Assessment

Causality: If the in silico assessment is positive or equivocal, or as a default confirmatory step for qualification, a battery of in vitro genotoxicity tests is required. The objective is to experimentally determine if ARC-E can induce gene mutations or chromosomal damage. A negative result in a standard, well-conducted test battery provides strong evidence that the impurity is not a genotoxic hazard.[5]

Recommended Test Battery:

-

Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

-

In Vitro Mammalian Cell Assay: To detect chromosomal damage. This can be either:

-

A chromosomal aberration assay in human peripheral blood lymphocytes (HPBL) or Chinese Hamster Ovary (CHO) cells.

-

An in vitro micronucleus assay in a suitable mammalian cell line.

-

Experimental Protocol: Ames Test (OECD 471)

-

Objective: To assess the ability of ARC-E to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

-

Materials:

-

Test Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

-

Test Article: Atenolol Related Compound E.

-

Metabolic Activation System: Post-mitochondrial fraction (S9) from the livers of rats treated with an inducing agent (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).

-

Positive Controls: Known mutagens specific to each strain, both with and without S9 activation.

-

Negative Control: Vehicle (e.g., DMSO).

-

-

Procedure:

-

Dose Range Finding: An initial experiment is conducted to determine the appropriate concentration range and to check for cytotoxicity.

-

Main Experiment (Plate Incorporation Method): i. To a test tube, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test article solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or buffer (for non-activation). ii. Incubate briefly at 37°C. iii. Add 2.0 mL of molten top agar containing a trace amount of histidine/biotin or tryptophan. iv. Vortex and pour the mixture onto the surface of a minimal glucose agar plate. v. Once solidified, invert the plates and incubate at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the mean number of revertants per plate of at least twice the mean of the vehicle control plates for at least one strain.

-

Tier 3: In Vitro Cytotoxicity Assessment

Causality: Independent of genotoxicity, it is important to understand the potential of ARC-E to cause direct cell death (cytotoxicity). This data provides a preliminary indication of acute toxicity and helps in dose selection for any subsequent, more complex assays.

Methodology: MTT Assay

-

Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.

-

Procedure:

-

Seed a suitable cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow cells to attach overnight.

-

Expose cells to a range of concentrations of ARC-E for a defined period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the purple solution using a plate reader at ~570 nm.

-

-

Interpretation: A decrease in absorbance compared to the vehicle control indicates reduced cell viability and thus, cytotoxicity. The concentration that causes a 50% reduction in viability (IC50) can be calculated.

Tier 4: General Toxicity Assessment (If Required)

Causality: If ARC-E is found to be non-genotoxic but is present in the drug product above the ICH Q3B qualification threshold, a general toxicity study may be required.[8] The goal is to demonstrate that at the proposed level in the final drug product, the impurity does not pose an unacceptable risk for systemic toxicity. The duration of the study should be scientifically justified and can often be shorter than the studies conducted for the API itself.

Methodology: 14-Day Repeat-Dose Oral Toxicity Study in Rodents (e.g., Rat)

-

Objective: To evaluate the potential systemic toxicity of ARC-E following daily oral administration for 14 days.

-

Animals: Use one rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group.

-

Dose Groups:

-

Group 1: Vehicle Control (e.g., water or 0.5% methylcellulose).

-

Group 2: Low Dose.

-

Group 3: Mid Dose.

-

Group 4: High Dose (should elicit some minimal signs of toxicity to establish a No-Observed-Adverse-Effect Level, NOAEL).

-

-

Administration: Daily oral gavage.

-

Endpoints Monitored:

-

Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.

-

Body Weight: Measured at baseline and at least twice weekly.

-

Food Consumption: Measured weekly.

-

Clinical Pathology (at termination): Hematology and clinical chemistry panels.

-

Gross Pathology: Full necropsy of all animals at termination.

-

Histopathology: Microscopic examination of a standard list of organs and tissues from the control and high-dose groups.

-

-

Interpretation: The results will establish a NOAEL for ARC-E under the study conditions. This NOAEL can then be used in a risk assessment to demonstrate that the patient's daily exposure to ARC-E in the drug product is well below a level associated with any adverse effects.

Summary and Conclusion

The toxicological evaluation of Atenolol Related Compound E is a mandatory step in ensuring the safety and quality of Atenolol drug products. In the absence of existing data, a structured, tiered approach grounded in ICH guidelines provides the most robust and efficient path forward. This process begins with an in silico assessment to screen for mutagenic potential, followed by a targeted battery of in vitro genotoxicity and cytotoxicity assays. If qualification thresholds are exceeded and the compound is not genotoxic, a limited in vivo study may be necessary to address general systemic toxicity. By following this scientifically-driven framework, drug developers can confidently characterize the risk profile of ARC-E, satisfy global regulatory requirements, and ultimately protect patient health.

References

-

Pharmaffiliates. (n.d.). Atenolol-impurities. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Atenolol - Impurity E. Retrieved from [Link]

-

SynZeal. (n.d.). Atenolol EP Impurity E. Retrieved from [Link]

-

Tabacova, S. A. (2003). Atenolol developmental toxicity: Animal-to-human comparisons. Birth Defects Research Part A: Clinical and Molecular Teratology, 67(3), 181-192. Retrieved from [Link]

-

Tabacova, S. A. (2003). Atenolol developmental toxicity: animal-to-human comparisons. Birth Defects Research. Part A, Clinical and Molecular Teratology, 67(3), 181–192. Retrieved from [Link]

-

Ghanbari, F., & Moradi, M. (2017). Investigating the biological degradation of the drug β-blocker atenolol from wastewater using the SBR. Journal of Environmental Management, 197, 357-365. Retrieved from [Link]

-

Emerce, E. (2017). Overview of impurities in pharmaceuticals: Toxicological aspects. Journal of Applied Toxicology, 37(11), 1269-1281. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

-

Valvo, L., et al. (2019). A synthesis on the sub-lethal toxicity of atenolol, a beta-blocker, in teleost fish. Environmental Pollution, 252, 136-145. Retrieved from [Link]

-

Télez, M., et al. (2009). Assessment of the genotoxicity of atenolol in human peripheral blood lymphocytes: correlation between chromosomal fragility and content of micronuclei. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 675(1-2), 65-70. Retrieved from [Link]

-

Niopas, I., & Daftsios, A. C. (2002). The Assay and Resolution of the Beta-Blocker Atenolol From Its Related Impurities in a Tablet Pharmaceutical Dosage Form. Journal of Liquid Chromatography & Related Technologies, 25(3), 445-455. Retrieved from [Link]

-

ResolveMass. (2024). Pharmaceutical Impurity Testing: What It Is and Why It's Essential. Retrieved from [Link]

-

Anandan, S., et al. (2014). Sonochemical degradation of a pharmaceutical waste, atenolol, in aqueous medium. Environmental Science and Pollution Research, 21(1), 527-536. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]

-

Télez, M., et al. (2009). Assessment of the genotoxicity of atenolol in human peripheral blood lymphocytes: Correlation between chromosomal fragility and content of micronuclei. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 675(1-2), 65-70. Retrieved from [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Singh, B., et al. (2013). Stability of Atenolol, Acebutolol and Propranolol in Acidic Environment Depending on its Diversified Polarity. Journal of the Chilean Chemical Society, 58(1), 1618-1623. Retrieved from [Link]

-